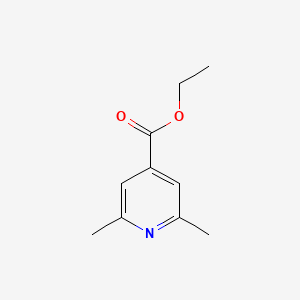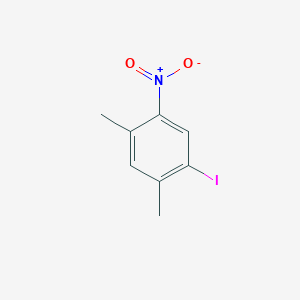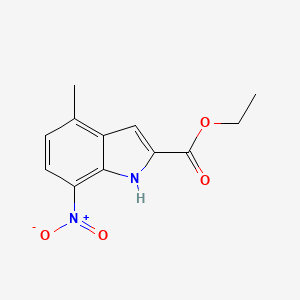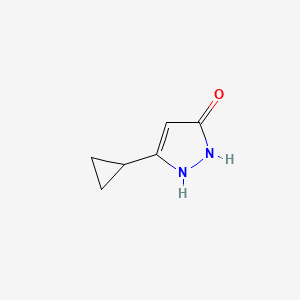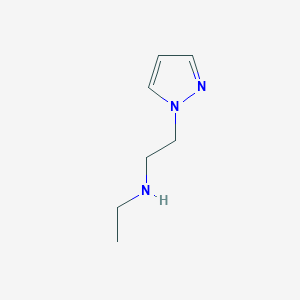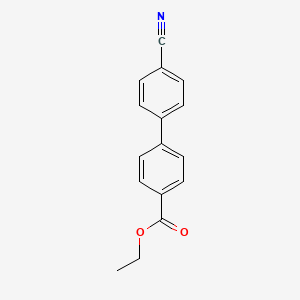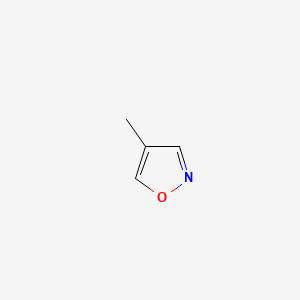acetic acid CAS No. 91933-54-9](/img/structure/B1601521.png)
[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid
Overview
Description
“(5-Methylisoxazol-3-yl)aminoacetic acid” is a chemical compound with the empirical formula C8H10N2O4S and a molecular weight of 230.24 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C (CSCC (O)=O)NC1=NOC ©=C1 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis
“(5-Methylisoxazol-3-yl)aminoacetic acid” is a solid substance . It has an empirical formula of C8H10N2O4S and a molecular weight of 230.24 .Scientific Research Applications
Field
This application falls under the field of Organic Chemistry .
Application
The compound is used in the synthesis of (meth)acrylates . These are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Method
The synthesis involves the reaction of 3-amino-5-methylisoxazole with ethyl methacrylate . The reaction is carried out under specific conditions to obtain the desired product .
Results
The synthesis results in the formation of (meth)acrylates which have wide applications in the field of organic chemistry .
2. Antimicrobial Evaluation
Field
This application is in the field of Medicinal Chemistry .
Application
The compound is used in the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides . These compounds are then screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .
Method
The synthesis involves the reaction of 3-amino-5-methylisoxazole with various aromatic aldehydes . The resulting compounds are then treated with chloramine-T to undergo oxidative cyclization .
Results
The synthesized compounds exhibit good antimicrobial activity. Specifically, compounds 5b, 5d, and 5f showed good activity .
3. Polymorphism in N-(5-methylisoxazol-3-yl)malonamide
Field
This application is in the field of Crystallography .
Application
The compound is used to understand the supramolecular structure and the crystallization mechanism of N-(5-methylisoxazol-3-yl)malonamide .
Method
Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the proposal of crystallization mechanisms .
Results
The findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
4. Metal-free Synthetic Routes to Isoxazoles
Field
This application is in the field of Organic Synthesis .
Application
The compound is used in the development of metal-free synthetic routes for the synthesis of isoxazoles .
Method
The synthetic methodology involves the reduction of the carboxylic group of N-Boc-masked amino acid using NaBH4 . The obtained N-Boc amino alcohol is then oxidized by SO3·Et2O .
Results
The method provides a robust synthetic route for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
5. Preparation of 3,5-Disubstituted Isoxazoles
Field
This application is in the field of Organic Synthesis .
Application
The compound is used in a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
Method
The method involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .
Results
This method provides an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles .
6. Proteomics Research
Field
This application is in the field of Proteomics .
Application
The compound is used in proteomics research .
Method & Results
properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(8-12-3)7-5(9)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZGIZUEZWTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543384 | |
| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid | |
CAS RN |
91933-54-9 | |
| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





